Cas no 587006-52-8 (8-benzyl(methyl)amino-1-(2-chlorophenyl)methyl-3,7-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione)
587006-52-8 structure
Product Name:8-benzyl(methyl)amino-1-(2-chlorophenyl)methyl-3,7-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
CAS-nummer:587006-52-8
MF:C22H22ClN5O2
MW:423.895383358002
CID:6251006
PubChem ID:3743020
Update Time:2025-10-29
8-benzyl(methyl)amino-1-(2-chlorophenyl)methyl-3,7-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione Chemische en fysische eigenschappen
Naam en identificatie
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- 8-benzyl(methyl)amino-1-(2-chlorophenyl)methyl-3,7-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
- AKOS005683476
- 8-[benzyl(methyl)amino]-1-[(2-chlorophenyl)methyl]-3,7-dimethylpurine-2,6-dione
- AB01305656-01
- NCGC00307869-01
- VU0607827-1
- 587006-52-8
- F3260-0481
- 8-(benzyl(methyl)amino)-1-(2-chlorobenzyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione
-
- Inchi: 1S/C22H22ClN5O2/c1-25(13-15-9-5-4-6-10-15)21-24-19-18(26(21)2)20(29)28(22(30)27(19)3)14-16-11-7-8-12-17(16)23/h4-12H,13-14H2,1-3H3
- InChI-sleutel: WVCZYLORZDHQGD-UHFFFAOYSA-N
- LACHT: ClC1C=CC=CC=1CN1C(N(C)C2=C(C1=O)N(C)C(=N2)N(C)CC1C=CC=CC=1)=O
Berekende eigenschappen
- Exacte massa: 423.1462027g/mol
- Monoisotopische massa: 423.1462027g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 4
- Zware atoomtelling: 30
- Aantal draaibare bindingen: 5
- Complexiteit: 643
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 3.6
- Topologisch pooloppervlak: 61.7Ų
8-benzyl(methyl)amino-1-(2-chlorophenyl)methyl-3,7-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F3260-0481-2μmol |
8-[benzyl(methyl)amino]-1-[(2-chlorophenyl)methyl]-3,7-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
587006-52-8 | 90%+ | 2μl |
$57.0 | 2023-04-26 | |
| Life Chemicals | F3260-0481-5μmol |
8-[benzyl(methyl)amino]-1-[(2-chlorophenyl)methyl]-3,7-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
587006-52-8 | 90%+ | 5μl |
$63.0 | 2023-04-26 | |
| Life Chemicals | F3260-0481-10μmol |
8-[benzyl(methyl)amino]-1-[(2-chlorophenyl)methyl]-3,7-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
587006-52-8 | 90%+ | 10μl |
$69.0 | 2023-04-26 | |
| Life Chemicals | F3260-0481-20μmol |
8-[benzyl(methyl)amino]-1-[(2-chlorophenyl)methyl]-3,7-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
587006-52-8 | 90%+ | 20μl |
$79.0 | 2023-04-26 | |
| Life Chemicals | F3260-0481-1mg |
8-[benzyl(methyl)amino]-1-[(2-chlorophenyl)methyl]-3,7-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
587006-52-8 | 90%+ | 1mg |
$54.0 | 2023-04-26 | |
| Life Chemicals | F3260-0481-2mg |
8-[benzyl(methyl)amino]-1-[(2-chlorophenyl)methyl]-3,7-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
587006-52-8 | 90%+ | 2mg |
$59.0 | 2023-04-26 | |
| Life Chemicals | F3260-0481-3mg |
8-[benzyl(methyl)amino]-1-[(2-chlorophenyl)methyl]-3,7-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
587006-52-8 | 90%+ | 3mg |
$63.0 | 2023-04-26 | |
| Life Chemicals | F3260-0481-4mg |
8-[benzyl(methyl)amino]-1-[(2-chlorophenyl)methyl]-3,7-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
587006-52-8 | 90%+ | 4mg |
$66.0 | 2023-04-26 | |
| Life Chemicals | F3260-0481-5mg |
8-[benzyl(methyl)amino]-1-[(2-chlorophenyl)methyl]-3,7-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
587006-52-8 | 90%+ | 5mg |
$69.0 | 2023-04-26 | |
| Life Chemicals | F3260-0481-10mg |
8-[benzyl(methyl)amino]-1-[(2-chlorophenyl)methyl]-3,7-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
587006-52-8 | 90%+ | 10mg |
$79.0 | 2023-04-26 |
8-benzyl(methyl)amino-1-(2-chlorophenyl)methyl-3,7-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione Gerelateerde literatuur
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
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4. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
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